An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl 2-amino-3-hydroxypropanoate
An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl 2-amino-3-hydroxypropanoate
Abstract
This technical guide provides a comprehensive examination of tert-Butyl 2-amino-3-hydroxypropanoate, a valuable chiral building block derived from the amino acid L-Serine or D-Serine. This document delves into the compound's core chemical properties, including its structure, synthesis, reactivity, and spectroscopic signature. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the practical applications and experimental considerations necessary for effectively utilizing this versatile synthon. We will explore not only the properties of the target molecule but also the strategic importance of its protected derivatives, which are central to its role in modern organic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
Nomenclature and Stereochemistry
Tert-Butyl 2-amino-3-hydroxypropanoate is the tert-butyl ester of serine. As serine is a chiral amino acid, this compound exists as two enantiomers:
-
(S)-tert-Butyl 2-amino-3-hydroxypropanoate (derived from L-Serine)
-
(R)-tert-Butyl 2-amino-3-hydroxypropanoate (derived from D-Serine)
The stereochemistry at the alpha-carbon is critical as it is often used to introduce a specific chirality into a target molecule, particularly in peptide synthesis and the development of stereospecific pharmaceuticals. The compound is frequently handled and sold as its hydrochloride salt to improve stability and handling, as the free amine can be susceptible to degradation.
Core Structural Features
The molecule possesses three key functional groups that dictate its chemical behavior: a primary amine, a primary hydroxyl group, and a sterically hindered tert-butyl ester. This trifunctional nature makes it a highly versatile intermediate, but also necessitates careful strategic planning in multi-step syntheses, often involving the use of protecting groups.
Caption: Key functional groups of tert-Butyl 2-amino-3-hydroxypropanoate.
Physicochemical Data
The properties of tert-Butyl 2-amino-3-hydroxypropanoate, particularly its hydrochloride salt form, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₃ | - |
| Molecular Weight | 161.20 g/mol (Free Base) | - |
| 197.66 g/mol (HCl Salt) | [1] | |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |
| CAS Number | 1033753-14-8 ((R)-enantiomer HCl) | [1] |
Synthesis and Purification
Rationale for Synthetic Strategies
Direct esterification of serine is challenging due to the competing reactivity of the amine and hydroxyl groups, which can lead to side reactions like self-condensation or N-acylation. Therefore, a robust synthesis almost invariably involves the use of an amino-protecting group, most commonly the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the esterification conditions and can be removed later without affecting the newly formed tert-butyl ester.
Common Synthetic Pathway: From N-Boc-Serine
The most reliable method involves two main stages: the esterification of N-Boc-protected serine, followed by the deprotection of the amine.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
This protocol describes the synthesis of the N-Boc protected intermediate, a stable precursor to the target compound.
-
Reaction Setup: To a solution of N-Boc-L-serine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add tert-butanol (1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM. Causality Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the tert-butanol. DMAP serves as a catalyst to facilitate this esterification.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates reaction progress.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Rationale: The acid wash removes residual DMAP, the base wash removes unreacted N-Boc-serine, and the brine wash aids in removing water.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by flash column chromatography if necessary.
Experimental Protocol: Deprotection to Yield the HCl Salt
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Reaction Setup: Dissolve the N-Boc-Serine-t-butyl ester (1 equivalent) in a minimal amount of a suitable solvent like anhydrous dioxane or diethyl ether.
-
Deprotection: Cool the solution to 0°C. Bubble dry HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4M, 3-4 equivalents) dropwise.
-
Precipitation: Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final hydrochloride salt.
Spectroscopic and Analytical Characterization
While experimental spectra for the unprotected free base are scarce, its characteristic signals can be reliably predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the expected chemical shifts for the free base in a solvent like CDCl₃. The hydrochloride salt in D₂O would show different shifts, notably the disappearance of the NH₂ and OH peaks and a downfield shift for adjacent protons.
| Carbon Atom | Predicted ¹³C Shift (δ, ppm) | Proton(s) | Predicted ¹H Shift (δ, ppm) | Multiplicity |
| C=O | 170 - 175 | - | - | - |
| Cα | 55 - 60 | Hα | 3.6 - 3.8 | dd |
| Cβ | 62 - 67 | Hβ | 3.9 - 4.1 | m |
| C(CH₃)₃ | 80 - 85 | - | - | - |
| C(CH₃)₃ | 27 - 29 | 9H | ~1.45 | s |
| -NH₂ | - | 2H | broad, variable | s |
| -OH | - | 1H | broad, variable | s |
Interpretation Note: The α-proton appears as a doublet of doublets due to coupling with the two diastereotopic β-protons. The β-protons will show complex splitting from coupling to each other and to the α-proton.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200 - 3500 (broad) | Stretching |
| N-H (Amine) | 3100 - 3400 (medium) | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C=O (Ester) | 1725 - 1745 | Stretching |
| C-O (Ester/Alcohol) | 1050 - 1250 | Stretching |
Self-Validation: The presence of broad bands above 3100 cm⁻¹ alongside a strong carbonyl peak around 1730 cm⁻¹ is a strong confirmation of the compound's structure.[4][5]
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 162.1128
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the tert-butyl group as isobutylene (56 Da), leading to a prominent fragment ion corresponding to serine at m/z 106.05.
Chemical Reactivity and Synthetic Utility
The utility of tert-Butyl 2-amino-3-hydroxypropanoate stems from the distinct reactivity of its three functional groups, allowing for selective transformations.
Reactions at the Amino Group
The primary amine is a potent nucleophile and the most common site of reaction. It readily participates in:
-
Peptide Coupling: Reacts with activated carboxylic acids (e.g., using coupling agents like HATU or EDC) to form peptide bonds.
-
N-Acylation: Reacts with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary amines.
Caption: Role in peptide bond formation.
Reactions at the Hydroxyl Group
The primary hydroxyl group can be modified, typically after protection of the more reactive amino group.
-
O-Alkylation: Can be converted to an ether using alkyl halides under basic conditions (e.g., Williamson ether synthesis).
-
O-Acylation: Can be esterified using acyl chlorides or anhydrides.
Reactions of the tert-Butyl Ester
The tert-butyl ester is a key feature, serving as a robust protecting group for the carboxylic acid that can be removed under specific conditions.
-
Acid-Catalyzed Hydrolysis: It is highly labile to strong acids like trifluoroacetic acid (TFA) or HCl at room temperature, which cleave it to release the free carboxylic acid and isobutylene gas. This orthogonality is crucial in peptide synthesis, where an N-Fmoc group (base-labile) can be removed without affecting the t-Bu ester, and vice versa.
Handling, Storage, and Safety
Safety Profile
The hydrochloride salt is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1] Pictogram: GHS07 (Exclamation Mark)[1]
Recommended Handling Procedures
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the solid powder.[6][7] Avoid generating dust.[8]
Long-term Storage and Stability
The compound, especially in its free base form, can be unstable over time. It is recommended to store the hydrochloride salt at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2] The container should be kept tightly sealed in a dry environment.
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